Ethyl 3,4-diaminobenzoate
Overview
Description
Ethyl 3,4-diaminobenzoate is a chemical compound with the molecular formula C9H12N2O2 . It is used as a derivative of 4-aminobenzoate and has strong estrogenic activity . It is majorly used as a photo-initiator and finds application as an ultraviolet filter in sunscreens .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12N2O2 . It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 108-113 °C . It is soluble in methanol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Enhancement of Direct Methanol Fuel Cells
- Application : Enhancing the stability of commercial CB/PtRu used in direct methanol fuel cells.
- Method : In situ polymerization of 3,4-diaminobenzoic acid to form poly(2,5-benzimidazole) (ABPBI) on CB/PtRu particles, resulting in improved CO tolerance and stability of the particles.
- Reference : (Yang, Yu, & Luo, 2016).
Synthesis of Functionalized Tetrahydropyridines
- Application : Synthesizing highly functionalized tetrahydropyridines.
- Method : Annulation reaction involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines with an organic phosphine catalyst.
- Reference : (Zhu, Lan, & Kwon, 2003).
Synthesis of Orthogonally Protected Amino Acids
- Application : Synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates for edeine analogs.
- Method : Using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate.
- Reference : (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Development of Conducting Polymers
- Application : Developing conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives.
- Method : Synthesizing various hybrid and derivative materials of PEDT for a range of applications including static charge dissipation films and electrode materials.
- Reference : (Groenendaal, Jonas, Freitag, Pielartzik, & Reynolds, 2000).
Catalytic Applications
- Application : Synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates.
- Method : Using 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as an efficient catalyst.
- Reference : (Safaei-Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Polymer Photodetectors Development
- Application : Enhancing the detectivity of polymer photodetectors.
- Method : Using modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers to depress dark current while maintaining photovoltaic properties.
- Reference : (Zhang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3,4-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJBTXFFJUGENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332576 | |
Record name | ethyl 3,4-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37466-90-3 | |
Record name | ethyl 3,4-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4-Diaminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure study involving Ethyl 3,4-diaminobenzoate and the probable sugar kinase protein from Rhizobium etli CFN 42?
A1: The research article titled "Crystal structure of probable sugar kinase protein from Rhizobium etli CFN 42 complexed with this compound" [] investigates the interaction between this compound and a probable sugar kinase protein. While the abstract doesn't provide specific details about the interaction, determining the crystal structure of this complex is crucial. It offers insights into the binding mode of this compound within the protein's active site, potentially shedding light on its inhibitory or modulatory effects on the enzyme's activity. This information can be valuable for understanding the biological role of sugar kinases in Rhizobium etli CFN 42 and for designing novel compounds targeting similar enzymes.
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